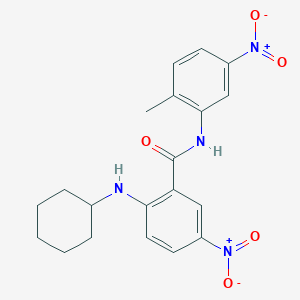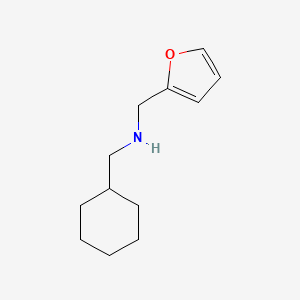![molecular formula C25H25FN4OS B12482717 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12482717.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylpiperazine moiety, a phenylcarbamothioyl group, and a fluorobenzamide component. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Introduction of the Phenylcarbamothioyl Group: The benzylpiperazine is then reacted with phenyl isothiocyanate to introduce the phenylcarbamothioyl group.
Addition of the Fluorobenzamide Component: Finally, the compound is reacted with 2-fluorobenzoyl chloride to form the desired product.
These reactions are typically carried out under controlled conditions, such as in the presence of a base like triethylamine and solvents like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylcarbamothioyl group may interact with enzymes or proteins, altering their function. The fluorobenzamide component can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloroacetamide
- **N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylpropanamide
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, stability, and ability to cross biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25FN4OS |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C25H25FN4OS/c26-23-9-5-4-8-22(23)24(31)28-25(32)27-20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-19-6-2-1-3-7-19/h1-13H,14-18H2,(H2,27,28,31,32) |
InChI Key |
POBHFDABHOBLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-butoxyphenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12482635.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12482641.png)
![Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12482643.png)


![4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide](/img/structure/B12482662.png)
![1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B12482674.png)
![4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B12482676.png)
![Methyl 3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482684.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12482691.png)
![2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol](/img/structure/B12482695.png)
![N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12482707.png)
![Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B12482712.png)

